4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloroacetyl group and a carboxamide group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloroacetylated pyrrole with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new amide, thioester, or ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield reduced derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Amides, thioesters, esters.
Oxidation: N-oxides.
Reduction: Reduced derivatives of the pyrrole ring.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of pyrrole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to the presence of the pyrrole ring.
Chemical Biology: It can serve as a probe or ligand in chemical biology studies to investigate protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with specific receptors to modulate their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group and have shown significant antimicrobial and anticancer activities.
4-(2-chloroacetyl)acetanilide: This compound also contains the chloroacetyl group and is used in various chemical syntheses.
Uniqueness
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials with specific desired properties.
Properties
IUPAC Name |
4-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11-4-5(7(12)3-9)2-6(11)8(10)13/h2,4H,3H2,1H3,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBTWABHLXSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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